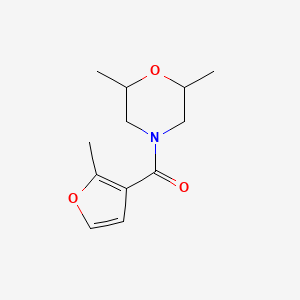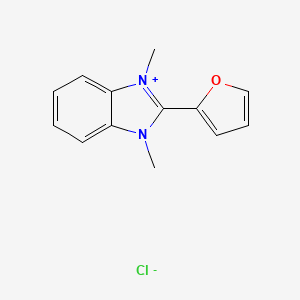![molecular formula C16H14BrClO4 B5024305 3-bromo-4-[2-(2-chlorophenoxy)ethoxy]-5-methoxybenzaldehyde](/img/structure/B5024305.png)
3-bromo-4-[2-(2-chlorophenoxy)ethoxy]-5-methoxybenzaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-bromo-4-[2-(2-chlorophenoxy)ethoxy]-5-methoxybenzaldehyde is a chemical compound that has been extensively studied in scientific research. It is commonly used in the field of medicinal chemistry and drug discovery due to its potential therapeutic properties.
Mecanismo De Acción
The mechanism of action of 3-bromo-4-[2-(2-chlorophenoxy)ethoxy]-5-methoxybenzaldehyde is not fully understood. However, it has been suggested that the compound may exert its therapeutic effects by inhibiting the activity of certain enzymes or proteins involved in inflammatory or cancerous processes.
Biochemical and Physiological Effects
Several studies have investigated the biochemical and physiological effects of this compound. It has been found to inhibit the production of inflammatory cytokines and chemokines, reduce the proliferation of cancer cells, and induce apoptosis in cancer cells. The compound has also been shown to have antiviral activity against certain viruses.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 3-bromo-4-[2-(2-chlorophenoxy)ethoxy]-5-methoxybenzaldehyde in lab experiments is its potential therapeutic properties. The compound has been found to exhibit a range of activities that make it a promising candidate for drug discovery. However, one of the limitations is that the mechanism of action is not fully understood, which makes it difficult to optimize its therapeutic potential.
Direcciones Futuras
There are several future directions for the study of 3-bromo-4-[2-(2-chlorophenoxy)ethoxy]-5-methoxybenzaldehyde. One direction is to further investigate the mechanism of action and identify the specific targets of the compound. Another direction is to optimize the synthesis method to improve the yield and purity of the product. Additionally, the compound could be tested in animal models to evaluate its efficacy and safety in vivo. Finally, the compound could be further modified to improve its pharmacological properties and reduce any potential side effects.
Conclusion
In conclusion, this compound is a chemical compound that has been extensively studied in scientific research due to its potential therapeutic properties. The compound has been found to exhibit anti-inflammatory, anticancer, and antiviral activities. However, the mechanism of action is not fully understood, and further research is needed to optimize its therapeutic potential.
Métodos De Síntesis
The synthesis of 3-bromo-4-[2-(2-chlorophenoxy)ethoxy]-5-methoxybenzaldehyde involves the reaction between 3-bromo-4-hydroxy-5-methoxybenzaldehyde and 2-(2-chlorophenoxy)ethanol in the presence of a base and a solvent. The reaction is carried out under reflux conditions for several hours to obtain the desired product. The purity and yield of the product can be improved by using different purification techniques such as recrystallization or column chromatography.
Aplicaciones Científicas De Investigación
3-bromo-4-[2-(2-chlorophenoxy)ethoxy]-5-methoxybenzaldehyde has been extensively studied in scientific research due to its potential therapeutic properties. It has been found to exhibit anti-inflammatory, anticancer, and antiviral activities. The compound has also been studied for its potential use in the treatment of Alzheimer's disease and Parkinson's disease.
Propiedades
IUPAC Name |
3-bromo-4-[2-(2-chlorophenoxy)ethoxy]-5-methoxybenzaldehyde |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14BrClO4/c1-20-15-9-11(10-19)8-12(17)16(15)22-7-6-21-14-5-3-2-4-13(14)18/h2-5,8-10H,6-7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WBVQAPWQAVAOQB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=CC(=C1)C=O)Br)OCCOC2=CC=CC=C2Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14BrClO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[3-(4-morpholinyl)propyl]-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B5024223.png)
![2-bromo-6-methoxy-4-{[methyl(1-methyl-4-piperidinyl)amino]methyl}phenol](/img/structure/B5024224.png)
![5-(3-imidazo[1,2-a]pyridin-2-ylpropanoyl)-3-(2-methoxyphenyl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine](/img/structure/B5024234.png)
![N-(4-methoxyphenyl)-2-[2-(1-methyl-4-piperidinylidene)hydrazino]-2-oxoacetamide](/img/structure/B5024236.png)
![N-[2-(3-fluorophenyl)ethyl]-3-{5-[2-(2-methoxyphenyl)ethyl]-1,3,4-oxadiazol-2-yl}propanamide](/img/structure/B5024241.png)
![2-bromo-N-{[(2,4,5-trichlorophenyl)amino]carbonothioyl}benzamide](/img/structure/B5024256.png)


![{1-[2-(1-azepanyl)-2-oxoethyl]-1H-indol-3-yl}(cyclopropyl)methanone](/img/structure/B5024303.png)
![N-{1-[benzyl(methyl)amino]-2,2,2-trichloroethyl}-2-methylpropanamide](/img/structure/B5024304.png)


![4-{[4-(2,5-dimethylphenyl)-1-piperazinyl]methyl}-1,5-dimethyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one](/img/structure/B5024322.png)
![4-{[1-(3,5-dimethylphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]carbonothioyl}morpholine](/img/structure/B5024328.png)